Target Binding Affinity: OSW-1 vs Cephalostatin 1 and Ritterazine B for OSBP and ORP4L
OSW-1 demonstrates superior binding affinity for both OSBP and ORP4L compared to cephalostatin 1 and ritterazine B in direct competition-binding experiments. In a head-to-head comparison using [3H]25-hydroxycholesterol (20 nM) competition in S-100 lysate from HEK-293T cells overexpressing OSBP-Myc-His, OSW-1 exhibited a Ki of 16 ± 2 nM, whereas cephalostatin 1 showed a Ki of 33 ± 6 nM and ritterazine B showed a Ki of 94 ± 35 nM [1]. For ORP4L-Myc-His, OSW-1 displayed a Ki of 71 ± 27 nM, while cephalostatin 1 exhibited weaker binding with a Ki of 490 ± 330 nM; an accurate Ki for ritterazine B with ORP4L could not be determined due to insufficient compound quantities [1].
| Evidence Dimension | Binding affinity (Ki) for OSBP |
|---|---|
| Target Compound Data | Ki = 16 ± 2 nM |
| Comparator Or Baseline | Cephalostatin 1: Ki = 33 ± 6 nM; Ritterazine B: Ki = 94 ± 35 nM |
| Quantified Difference | OSW-1 is ~2-fold more potent than cephalostatin 1 and ~6-fold more potent than ritterazine B for OSBP |
| Conditions | [3H]25-hydroxycholesterol (20 nM) competition-binding in S-100 lysate from HEK-293T cells overexpressing OSBP-Myc-His |
Why This Matters
Higher target binding affinity translates to greater potency at lower concentrations, reducing required dosing and potentially minimizing off-target effects.
- [1] Burgett AW, Poulsen TB, Wangkanont K, et al. Natural products reveal cancer cell dependence on oxysterol-binding proteins. Nat Chem Biol. 2011;7(9):639-647. View Source
